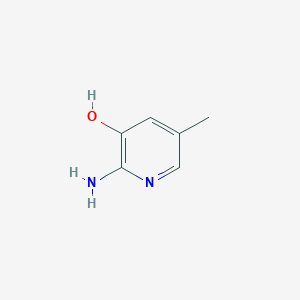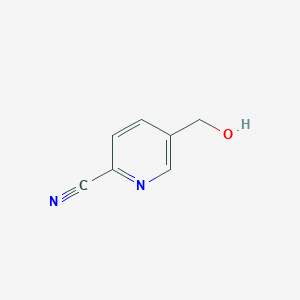
2-Cyano-5-hydroxymethylpyridine
概述
描述
2-Cyano-5-hydroxymethylpyridine is an organic compound with the molecular formula C₇H₆N₂O. It is a derivative of pyridine, characterized by the presence of a cyano group (-CN) and a hydroxymethyl group (-CH₂OH) attached to the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
2-Cyano-5-hydroxymethylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-cyanopyridine with formaldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the hydroxymethyl group to the cyano group, followed by cyclization to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves large-scale reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters, such as temperature, pressure, and catalyst concentration, ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Cyano-5-hydroxymethylpyridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) and alkylating agents (e.g., alkyl halides) are employed.
Major Products Formed
Oxidation: 2-Cyano-5-carboxypyridine
Reduction: 2-Amino-5-hydroxymethylpyridine
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
科学研究应用
2-Cyano-5-hydroxymethylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Cyano-5-hydroxymethylpyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 2-Cyano-5-ethoxymethylpyridine
- 2-Cyano-5-methylpyridine
- 2-Cyano-5-chloromethylpyridine
Uniqueness
2-Cyano-5-hydroxymethylpyridine is unique due to the presence of both a cyano group and a hydroxymethyl group on the pyridine ring.
属性
IUPAC Name |
5-(hydroxymethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTHYXJJRHOQGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482489 | |
| Record name | 2-cyano-5-hydroxymethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58553-48-3 | |
| Record name | 2-cyano-5-hydroxymethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
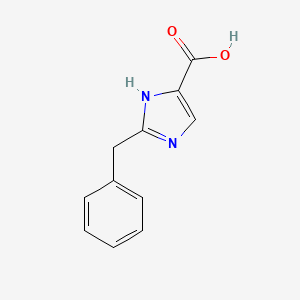


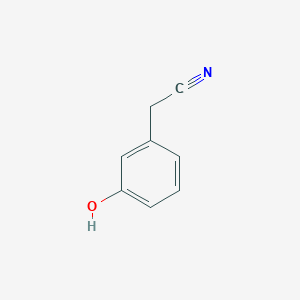
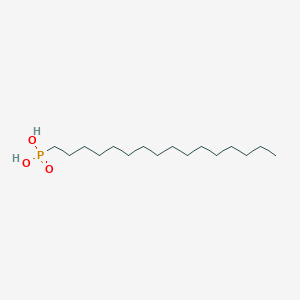
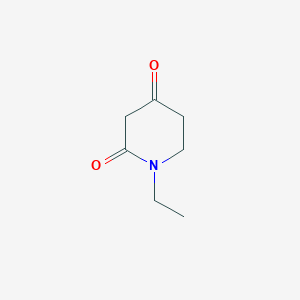
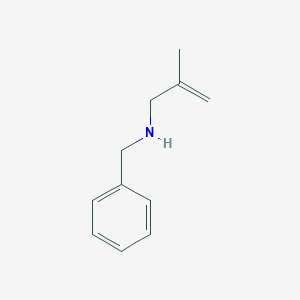
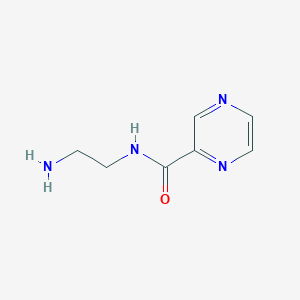
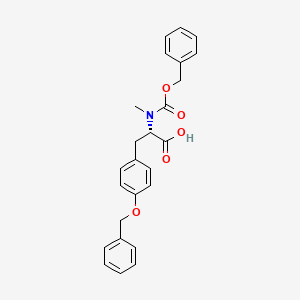
![N-(3-[2-Furyl]acryloyl)-Phe-Phe](/img/structure/B1340431.png)
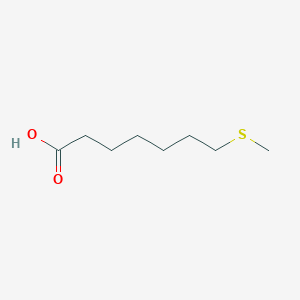
![1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1340435.png)
